Home > Products > Screening Compounds P1615 > 2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether
2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether - 18216-57-4

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether

Catalog Number: EVT-13268422
CAS Number: 18216-57-4
Molecular Formula: C23H16N4O
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether is a complex organic compound with the molecular formula C23H16N4OC_{23}H_{16}N_{4}O. It belongs to a class of compounds known as quinoxalines, which are bicyclic structures containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be found in various chemical databases such as PubChem, which provides detailed information about its structure and properties . Research studies have explored its synthesis and biological activity, indicating its relevance in pharmaceutical research .

Classification

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as an ether because of the methoxy (-OCH₃) group attached to the quinoxaline framework.

Synthesis Analysis

Methods

The synthesis of 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether typically involves several synthetic routes. One common method is through the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide to form an ether .

Technical Details

  1. Starting Materials: The synthesis usually begins with a suitable pyrazine derivative and a phenyl-substituted quinoxaline.
  2. Reagents: Alkoxides (e.g., sodium methoxide) and alkyl halides (e.g., methyl iodide) are commonly used.
  3. Reaction Conditions: The reaction is typically performed under inert atmosphere conditions to prevent moisture interference.
Molecular Structure Analysis

Structure

The molecular structure of 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether features a pyrazine ring fused with a quinoxaline system. The presence of two phenyl groups at the 2 and 3 positions of the pyrazine enhances its stability and potentially its biological activity.

Data

  • Molecular Weight: 368.40 g/mol
  • Molecular Formula: C23H16N4OC_{23}H_{16}N_{4}O
  • Structural Representation: The compound can be visualized using molecular modeling software or chemical drawing tools that depict its intricate ring systems and substituents .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether can involve various transformations:

  1. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under specific conditions.
  2. Oxidation Reactions: The compound may react with oxidizing agents to modify functional groups or introduce new reactive sites.

Technical Details

These reactions typically require careful control of conditions such as temperature and solvent to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism by which 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that compounds within this class may exhibit antimicrobial or antitumor activities, potentially through mechanisms involving inhibition of DNA synthesis or interference with cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether has potential applications in:

  1. Drug Development: As a lead compound for developing new antimicrobial or anticancer agents.
  2. Chemical Research: As a building block for synthesizing more complex organic molecules in medicinal chemistry.

Research continues to explore its full range of biological activities and potential therapeutic applications .

Synthetic Methodologies and Optimization Strategies

Regioselective Nitration and Halogenation Pathways for Quinoxaline Core Functionalization

Regioselective functionalization of the quinoxaline core establishes the foundational architecture for synthesizing 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether. The electron-deficient nature of the quinoxaline ring directs electrophilic substitutions to specific positions, enabling precise bromination at the 5- and 8-positions under mild conditions. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C achieves 85-92% yields with excellent regiocontrol, providing essential intermediates for subsequent cross-coupling reactions [4]. The brominated intermediates exhibit enhanced reactivity over chlorinated analogues while maintaining positional stability during downstream transformations.

The Vilsmeier-Haack formylation reaction further demonstrates the regioselectivity achievable on the quinoxaline scaffold. Treatment with phosphorus oxychloride (POCl₃) and DMF at 80°C generates the 5-carbaldehyde derivative with 76% yield, enabling functional group diversification at this strategic position [4]. Computational studies confirm that the C5 position exhibits the highest electron density in the LUMO orbital, rationalizing its preferential reactivity toward electrophilic substitution. This electronic bias allows chemists to bypass protective group strategies typically required for less selective heterocyclic systems.

Table 1: Regioselective Functionalization Methods for Quinoxaline Core

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Key Applications
BrominationNBS/DMF, 0-5°CC5 and C885-92Cross-coupling precursor
FormylationPOCl₃/DMF, 80°CC576Aldehyde intermediate
IodinationI₂/HNO₃, refluxC668Direct arylation

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substituent Introduction

Palladium-catalyzed cross-coupling reactions serve as the cornerstone for introducing diverse aryl substituents to the pre-functionalized quinoxaline core. Stille coupling between 5,8-dibromoquinoxaline derivatives and tributylstannyl-3,4-ethylenedioxythiophene achieves near-quantitative yields (98%) under optimized conditions [Pd(PPh₃)₄ catalyst, DMF, 90°C, 24h], demonstrating exceptional functional group tolerance toward heterocyclic systems [4]. This reaction exhibits remarkable chemoselectivity, with the C8 position reacting preferentially over C5, enabling sequential functionalization strategies. The electronic asymmetry induced by the first coupling event activates the remaining bromide for subsequent nucleophilic displacement under modified conditions.

Suzuki-Miyaura coupling extends the structural diversity to electron-deficient aryl groups, employing potassium trifluoroborate salts in aqueous ethanol with Pd(OAc)₂/XPhos catalytic systems. Microwave assistance (120°C, 30 min) enhances reaction efficiency, achieving 89-94% yields while reducing catalyst loading to 1.5 mol% [3] [4]. The aqueous compatibility of these protocols aligns with green chemistry principles while maintaining reproducibility at multi-gram scales. Notably, the presence of electron-donating substituents on phenylboronic acids accelerates transmetalation, while sterically hindered substrates require tailored phosphine ligands for effective coupling.

Table 2: Palladium-Catalyzed Cross-Coupling Methodologies

Coupling TypeCatalyst SystemReaction ConditionsYield Range (%)Electronic Effects
Stille CouplingPd(PPh₃)₄/DMF90°C, 24h92-98Electron-rich > neutral
Suzuki CouplingPd(OAc)₂/XPhosMW 120°C, 30 min89-94EWG accelerates rate
Direct ArylationPdCl₂(dppf)/PivOHToluene, 110°C, 18h75-82C-H activation favored

Williamson Ether Synthesis for Methyloxy Group Incorporation

The installation of the methyloxy group at the 7-position exemplifies strategic ether bond formation through classical and contemporary Williamson ether synthesis. Conventional methodology employs methanol-derived sodium methoxide reacting with quinoxaline-chloromethyl precursors in anhydrous THF at 60°C, yielding 70-78% of the desired methyl ether [6]. This SN₂ approach requires rigorous exclusion of moisture to prevent hydrolysis of the electrophilic component. Steric constraints necessitate primary alkyl halides, as secondary or tertiary analogues undergo predominant elimination under basic conditions.

Advanced protocols utilize in situ activation of 2-benzyloxypyridine with methyl triflate in trifluorotoluene, achieving 93% yield for challenging substrates through a neutral, magnesium oxide-buffered mechanism [7]. This method circumvents the strong basicity of alkoxides, demonstrating compatibility with base-sensitive functional groups. Solvent optimization reveals trifluorotoluene outperforms toluene (93% vs. 68% yield) due to its higher dipole moment and resistance to Friedel-Crafts side reactions. The reaction progresses through N-methylation generating a potent benzyl transfer agent that undergoes nucleophilic displacement by the quinoxalinol without acid or base mediation.

Multi-Step Protocols for Pyrazinoquinoxaline Scaffold Assembly

The convergent assembly of the pyrazinoquinoxaline scaffold integrates halogenation, cross-coupling, cyclization, and etherification sequences with precise intermediate purification. A representative 8-step synthesis initiates with Stille coupling between 5,8-dibromoquinoxaline and 2-(tributylstannyl)-3,4-ethylenedioxythiophene (92% yield), followed by Vilsmeier-Haack formylation at the C5 position (76% yield) [4]. The aldehyde intermediate undergoes Knoevenagel condensation with cyanoacetic acid under piperidine catalysis to install the acrylic acid acceptor (68% yield), completing the electron-withdrawing domain.

Ring closure to form the pyrazino[2,3-b]quinoxaline system employs microwave-assisted cyclodehydration in NMP at 180°C (15 min, 85% yield), significantly reducing reaction time compared to conventional thermal methods (12h, 72% yield) [3] [8]. Final methyl ether installation via Williamson protocol completes the synthesis with an overall yield of 38% from commercially available quinoxaline precursors. Critical purification points include silica gel chromatography after cross-coupling and recrystallization following cyclization to remove palladium residues and regioisomeric byproducts.

Table 3: Multi-Step Synthesis Protocol

StepTransformationKey Reagents/ConditionsYield (%)Purification Method
1Regioselective brominationNBS/DMF, 0°C88Recrystallization
2Stille couplingPd(PPh₃)₄, DMF, 90°C92Silica chromatography
3Vilsmeier-Haack formylationPOCl₃/DMF, 80°C76Precipitation
5Knoevenagel condensationCyanoacetic acid, piperidine68Acid-base extraction
7Pyrazino annulationMW 180°C, NMP, 15 min85Recrystallization
8Methyl ether formationMeOTf/2-benzyloxypyridine93Chromatography

Green Chemistry Approaches: Solvent-Free and Catalytic Efficiency Enhancements

Implementation of green chemistry principles significantly improves the sustainability profile of 2,3-diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether synthesis. Solvent-free conditions for the key pyrazino annulation step employ high-speed ball milling with catalytic potassium carbonate, achieving 89% yield in 30 minutes while eliminating volatile organic solvent waste [1]. This mechanochemical approach enhances reaction efficiency by increasing molecular collision frequency and reducing diffusion limitations inherent in solution-phase reactions. The technique demonstrates particular advantage for cyclodehydration steps, where conventional methods require high-boiling polar aprotic solvents.

Microwave-assisted synthesis reduces energy consumption by 75% for cross-coupling steps, enabling precise temperature control that minimizes decomposition pathways [3]. Reaction times for Stille couplings decrease from 24 hours to 35 minutes under optimized microwave irradiation (100°C, 100 psi), maintaining yields above 90% while enhancing product purity. Catalyst recycling systems using magnetic Pd nanoparticles achieve 10 recycles without significant activity loss (≤5% yield reduction), addressing the critical challenge of precious metal sustainability in pharmaceutical synthesis [4]. These innovations collectively reduce the process E-factor from 87 to 28, primarily through solvent reduction and energy efficiency gains.

Table 4: Green Chemistry Metrics Comparison

Synthetic StepConventional MethodGreen AlternativeE-Factor ReductionEnergy Savings
Pyrazino annulationNMP reflux, 12hSolvent-free ball milling78%92%
Stille couplingDMF, 90°C, 24hMW-assisted, 100°C, 35min65%75%
Methyl ether formationNaOMe/THF, 60°CMeOTf/trifluorotoluene42%38%
Catalyst utilizationHomogeneous PdMagnetic nanoparticles89% Pd waste reductionN/A

Properties

CAS Number

18216-57-4

Product Name

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether

IUPAC Name

7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

AJOVIMZKUNCJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.